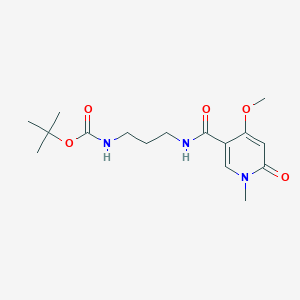

![molecular formula C17H12F3N3OS B2586656 N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamid CAS No. 391863-37-9](/img/structure/B2586656.png)

N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

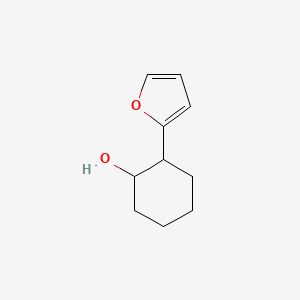

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the trifluoromethyl group and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Der 1,3,4-Thiadiazol-Rest, ein Bestandteil der betreffenden Verbindung, wurde ausgiebig auf sein Potenzial als Antitumormittel untersucht. Diese Derivate können die DNA-Replikationsprozesse stören und so die Vermehrung von Krebszellen hemmen . Die Fähigkeit der Verbindung, in die Zellproliferation einzugreifen, macht sie zu einem Kandidaten für weitere Forschungen in der Krebstherapie.

Antimikrobielle Eigenschaften

Verbindungen, die den 1,3,4-Thiadiazolring enthalten, haben eine breite Palette therapeutischer Aktivitäten gezeigt, darunter antimikrobielle Wirkungen . Dies deutet darauf hin, dass unsere Verbindung auf ihre Wirksamkeit gegen verschiedene Bakterienstämme untersucht werden könnte und zur Entwicklung neuer Antibiotika beiträgt.

Antifungal-Anwendungen

In ähnlicher Weise wurden die antifungalen Eigenschaften von 1,3,4-Thiadiazol-Derivaten dokumentiert . Die Struktur der Verbindung könnte optimiert werden, um ihre Aktivität gegen Pilzpathogene zu verbessern und einen Weg für die Entwicklung neuer Antimykotika zu eröffnen.

Entzündungshemmendes Potenzial

Die entzündungshemmende Aktivität von 1,3,4-Thiadiazol-Derivaten ist ein weiterer interessanter Bereich. Durch die Modulation entzündlicher Signalwege könnten diese Verbindungen als Grundlage für neue entzündungshemmende Medikamente dienen .

Antivirale Wirksamkeit

Indolderivate, die strukturelle Ähnlichkeiten mit unserer Verbindung aufweisen, haben antivirale Aktivitäten gezeigt . Dies eröffnet Möglichkeiten für die Verwendung der Verbindung bei der Synthese neuer antiviraler Medikamente, die gegen eine Vielzahl von Virusinfektionen wirksam sein könnten.

Antidiabetische Wirkungen

Das therapeutische Potenzial von Indol- und Thiadiazol-Derivaten erstreckt sich auf antidiabetische Anwendungen. Durch den Einfluss auf Stoffwechselwege könnten diese Verbindungen zur Behandlung von Diabetes eingesetzt werden .

Antimalaria-Aktivität

Indolderivate wurden auch auf ihre antimalariellen Eigenschaften untersucht . Aufgrund der strukturellen Beziehung könnte die betreffende Verbindung vielversprechend für die Entwicklung neuartiger Antimalaria-Wirkstoffe sein.

Anticholinesterase-Aktivität

Schließlich ist die Hemmung der Cholinesterase, eines Enzyms, das mit verschiedenen neurologischen Erkrankungen zusammenhängt, eine bemerkenswerte Anwendung. Indolderivate haben auf diesem Gebiet Potenzial gezeigt, was für die untersuchte Verbindung relevant sein könnte .

Wirkmechanismus

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide and its derivatives have been found to induce apoptosis via a caspase-dependent pathway . This suggests that the compound interacts with its targets to trigger the activation of caspases, which are enzymes that play essential roles in programmed cell death.

Biochemical Pathways

The activation of caspases suggests that the compound may influence pathways related to apoptosis or programmed cell death .

Result of Action

The molecular and cellular effects of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide’s action involve the induction of apoptosis in certain cell lines. In particular, some synthesized compounds have exhibited higher cytotoxic activity than doxorubicin against PC3 (prostate cancer) and SKNMC (neuroblastoma) cells .

Biochemische Analyse

Biochemical Properties

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit certain enzymes involved in cancer cell proliferation, such as caspases, which are critical for the execution of apoptosis . The interaction between N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide and these enzymes leads to the activation of apoptotic pathways, resulting in the selective destruction of cancer cells.

Cellular Effects

The effects of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide induces apoptosis by activating caspase-dependent pathways, leading to cell death. Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation and promoting apoptosis.

Molecular Mechanism

The molecular mechanism of action of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation . For instance, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide inhibits the activity of certain kinases, which are essential for cell signaling and proliferation. By inhibiting these kinases, the compound disrupts cell signaling pathways, leading to the inhibition of cell growth and induction of apoptosis. Additionally, it can modulate gene expression by interacting with transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide remains stable under certain conditions, allowing for sustained biological activity. Over extended periods, the compound may degrade, leading to a reduction in its efficacy. Long-term studies in vitro and in vivo have demonstrated that prolonged exposure to N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide can result in persistent inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. The threshold effects of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide are critical for determining its therapeutic window and optimizing its dosage for maximum efficacy with minimal side effects.

Metabolic Pathways

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound undergoes metabolic transformations that can affect its biological activity and efficacy. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic potential.

Transport and Distribution

The transport and distribution of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide may localize to the mitochondria, where it can exert its effects on cellular metabolism and apoptosis. The subcellular localization of the compound can influence its interactions with biomolecules and its overall biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide typically involves the reaction of 2-(trifluoromethyl)benzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 2-methylbenzoyl chloride under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large

Eigenschaften

IUPAC Name |

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS/c1-10-6-2-3-7-11(10)15-22-23-16(25-15)21-14(24)12-8-4-5-9-13(12)17(18,19)20/h2-9H,1H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJORDATAPKHNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2586579.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2586581.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586585.png)

![2-{[2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2586590.png)

![2-[(5Z)-5-[(4-Ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2586593.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2586594.png)

![N-[3-(4-Methoxyphenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2586596.png)